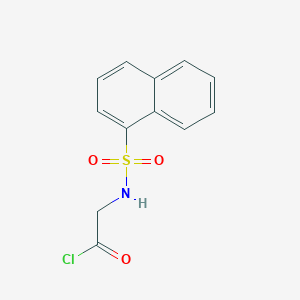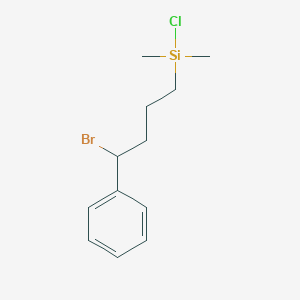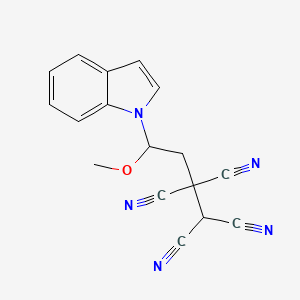
potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate is a chemical compound with a unique structure that includes a cyclohexadienone core substituted with nitro and trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate typically involves the nitration of 3,5,5-trimethylcyclohex-2-en-1-one followed by the formation of the potassium salt. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position. The resulting nitro compound is then treated with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive nitration reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexadienone derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the redox state of biological systems. Additionally, the compound’s structure allows it to interact with hydrophobic pockets in proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,5-Trimethylcyclohex-2-en-1-one: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitrocyclohexanone: Similar nitro group but different substitution pattern, leading to different reactivity and applications.
Potassium;2-nitrocyclohexa-1,3-dien-1-olate: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness
Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both nitro and trimethyl groups allows for a wide range of chemical transformations and interactions with biological systems.
Eigenschaften
CAS-Nummer |
90252-93-0 |
|---|---|
Molekularformel |
C9H12KNO3 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate |
InChI |
InChI=1S/C9H13NO3.K/c1-6-4-9(2,3)5-7(11)8(6)10(12)13;/h4,11H,5H2,1-3H3;/q;+1/p-1 |
InChI-Schlüssel |
OTJCFMGJIKLGBJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(CC(=C1[N+](=O)[O-])[O-])(C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)



![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)



![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
